![molecular formula C13H14N2O2S2 B2741122 N-allyl-4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine CAS No. 851398-29-3](/img/structure/B2741122.png)

N-allyl-4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

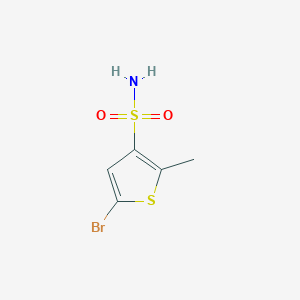

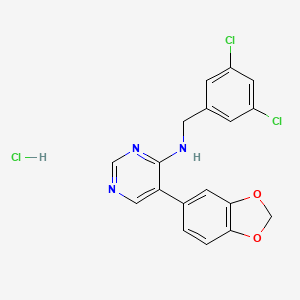

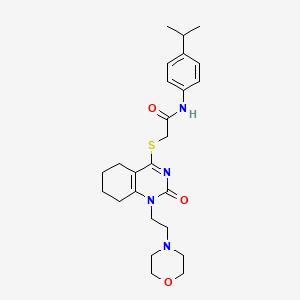

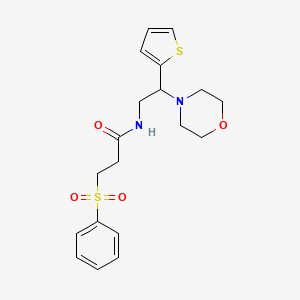

“N-allyl-4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C13H14N2O2S2 and a molecular weight of 294.39 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “N-allyl-4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine” consists of a thiazole ring attached to a phenyl ring via a sulfonamide group .Aplicaciones Científicas De Investigación

Structural Analysis and Tautomeric Forms

N-allyl Derivatives Analysis : Research has delved into the structural analysis of N-allyl derivatives in both solid and solution states, utilizing NMR spectroscopy and X-ray crystallography. These studies reveal the existence of these compounds in the egzo-amino tautomeric form, highlighting the molecular configurations and potential reactivity of such derivatives (Strzemecka et al., 2003); (Strzemecka et al., 2010).

Synthesis Applications

Allylic Amines Synthesis : Studies highlight the use of similar structures for the efficient synthesis of allylic amines, an important class of compounds due to their utility in pharmaceuticals and material science. This includes methods for indium-mediated allylation in aqueous media and iridium-catalyzed C-C bond-forming hydrogenation, demonstrating high yields and enantioselectivity in the formation of these compounds (Sun et al., 2008); (Barchuk et al., 2007).

Catalysis and Enantioselective Reactions : The research also explores the catalytic applications of structures related to N-allyl-4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine, particularly in enantioselective synthesis processes. These studies demonstrate the potential of sulfone and sulfonyl-based ligands in promoting highly selective allylation reactions, contributing to the synthesis of carbanucleosides and chiral homoallylic amines with significant enantioselectivity (Trost et al., 2000); (Noble & MacMillan, 2014).

Chemical Synthesis and Reactions

Thiazole and Thiouracil Derivatives : Additional research focuses on the synthesis of thiazole and thiouracil derivatives, highlighting the reactivity of related structures in forming these heterocycles. These compounds are of interest due to their wide range of biological activities and applications in medicinal chemistry (Slivchuk et al., 2008).

Propiedades

IUPAC Name |

4-(4-methylsulfonylphenyl)-N-prop-2-enyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S2/c1-3-8-14-13-15-12(9-18-13)10-4-6-11(7-5-10)19(2,16)17/h3-7,9H,1,8H2,2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJSZQZOFCRZFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-(5-methylthiophen-2-yl)acetamide](/img/structure/B2741040.png)

![1-(3-ethylphenyl)-5-pyridin-3-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2741042.png)

![3-benzyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2741043.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2741050.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B2741059.png)

![(E)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2741063.png)